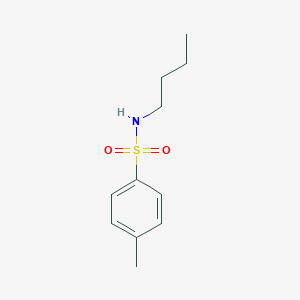

N-Butyl-p-toluenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUXYBHREKXNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042198 | |

| Record name | N-Butyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1907-65-9 | |

| Record name | N-Butyl-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1907-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-p-toluenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl-p-toluenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-butyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyltoluene-4-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL-P-TOLUENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CT68A89DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Butyl-p-toluenesulfonamide synthesis and properties

An In-depth Technical Guide to N-Butyl-p-toluenesulfonamide: Synthesis and Properties

Introduction

This compound (CAS No. 1907-65-9) is an organic compound belonging to the sulfonamide class of chemicals.[1][2] Structurally, it features a butyl group attached to the nitrogen atom of a p-toluenesulfonamide backbone. Its formal IUPAC name is N-butyl-4-methylbenzenesulfonamide.[1] This compound serves as a valuable organic building block in various chemical syntheses.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and available spectral information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline solid at room temperature.[4] It is soluble in solvents like methanol.[4] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1907-65-9 | [1][2][4][5] |

| Molecular Formula | C₁₁H₁₇NO₂S | [1][2][3][5] |

| Molecular Weight | 227.33 g/mol | [1][5] |

| IUPAC Name | N-butyl-4-methylbenzenesulfonamide | [1] |

| Synonyms | N-Tosylbutylamine, N-n-Butyl-4-toluenesulfonamide | [1][2] |

| Appearance | White to Light yellow powder to crystal | [4] |

| Melting Point | 40.0 to 44.0 °C | [4] |

| Boiling Point | 234 °C at 20 mmHg | [4] |

| Purity | Typically >98.0% (HPLC) | [4] |

| Solubility | Soluble in Methanol | [4] |

Synthesis of this compound

The primary method for synthesizing this compound involves the direct reaction of anhydrous p-toluenesulfonic acid with n-butylamine in the presence of a catalyst and a dehydrating agent. A detailed protocol, adapted from patent literature, is provided below.[6]

Reaction Scheme

The synthesis proceeds via a direct sulfonamidation reaction. An arylboronic acid can be used as a catalyst, and molecular sieves are employed to remove the water generated during the reaction, driving the equilibrium towards the product.[6]

Caption: Reaction scheme for this compound synthesis.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound.

Materials:

-

Anhydrous p-toluenesulfonic acid (20 mmol, 3.44 g)

-

n-Butylamine (30 mmol, 2.19 g)

-

2-Bromophenylboronic acid (catalyst, ~0.17 g)

-

Molecular Sieves, 5Å type (5 g)

-

Dichloromethane (CH₂Cl₂, 20 g)

-

0.5 M Hydrochloric acid solution (10 mL)

-

0.5 M Sodium hydroxide solution (10 mL)

-

Saturated sodium chloride solution (brine, 10 mL)

-

Anhydrous sodium sulfate

-

50% Ethanol/water solution

Procedure:

-

In a flask equipped with a stirrer, dissolve 3.44 g (20 mmol) of anhydrous p-toluenesulfonic acid and 0.17 g of 2-bromophenylboronic acid in 20 g of dichloromethane.[6]

-

Add 5 g of 5Å molecular sieves to the solution.[6]

-

Cool the mixture in an ice-water bath to 0 °C and stir for 2 hours.[6]

-

Slowly add 2.19 g (30 mmol) of n-butylamine to the cooled mixture.[6]

-

Maintain the reaction temperature at 0 °C and continue stirring for 24 hours.[6]

-

After the reaction period, remove the molecular sieves by filtration.[6]

-

Transfer the filtrate to a separatory funnel and wash sequentially with 10 mL of 0.5 M HCl, 10 mL of 0.5 M NaOH, and 10 mL of saturated NaCl solution.[6]

-

Separate the organic phase and dry it over anhydrous sodium sulfate.[6]

-

Remove the drying agent by filtration and recover the dichloromethane solvent by distillation under reduced pressure to obtain the crude product.[6]

-

Wash the crude product with a 50% ethanol-water solution and dry to yield the purified this compound. The expected yield is approximately 40%.[6]

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the synthesis and purification process.

Caption: Experimental workflow for synthesis and purification.

Spectral Information

For structural confirmation and analysis, various spectral data are available for this compound. Researchers can access infrared (IR) and mass spectrometry (electron ionization) data through the NIST Chemistry WebBook.[2] Additionally, a spectral database record is available in the Spectral Database for Organic Compounds (SDBS) under the identifier SDBS No. 6961.[4]

Applications and Further Research

This compound is primarily categorized as an organic building block, indicating its utility as a precursor or intermediate in the synthesis of more complex molecules.[3] While specific applications in drug development are not extensively detailed in publicly available literature, its sulfonamide functional group is a well-known pharmacophore present in numerous therapeutic agents. Further research could explore its potential as a plasticizer, a resin component, or as a scaffold for developing new chemical entities with biological activity. Patents related to this chemical structure exist, suggesting potential proprietary applications.[1]

References

- 1. This compound | C11H17NO2S | CID 61285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamide, N-butyl-4-methyl- [webbook.nist.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 1907-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. jk-sci.com [jk-sci.com]

- 6. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Butyl-p-toluenesulfonamide: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butyl-p-toluenesulfonamide, covering its chemical structure, properties, synthesis, and analytical methodologies. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Properties

This compound is a chemical compound belonging to the sulfonamide class. It is characterized by a butyl group attached to the nitrogen atom of a p-toluenesulfonamide backbone.

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | N-butyl-4-methylbenzenesulfonamide | [1] |

| CAS Number | 1907-65-9 | [1] |

| Molecular Formula | C11H17NO2S | [1][2][3] |

| Molecular Weight | 227.33 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 40-44 °C | [4] |

| Boiling Point | 234 °C at 20 mmHg | |

| SMILES | CCCCNS(=O)(=O)C1=CC=C(C=C1)C | [1][3] |

Synthesis

References

An In-depth Technical Guide to N-Butyl-p-toluenesulfonamide (CAS: 1907-65-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-p-toluenesulfonamide, with the CAS number 1907-65-9, is an organic compound belonging to the sulfonamide class.[1] It is characterized by a butyl group attached to the nitrogen atom of a p-toluenesulfonamide backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] Its utility stems from the reactivity of the sulfonamide group, which can participate in various chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological relevance of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[3] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₂S | [1][3][4] |

| Molecular Weight | 227.32 g/mol | [1][3][5] |

| CAS Number | 1907-65-9 | [1][3][4][6] |

| Melting Point | 41 °C | [6] |

| Boiling Point | 234 °C at 20 mmHg | [6] |

| Appearance | White to light yellow powder/crystal | [3] |

| Purity | >98.0% (by HPLC) | [3] |

| Solubility | Soluble in Methanol | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of p-toluenesulfonyl chloride with n-butylamine. A general experimental protocol, based on analogous sulfonamide syntheses, is detailed below.

Synthesis of this compound

Materials:

-

p-Toluenesulfonyl chloride

-

n-Butylamine

-

Dichloromethane (solvent)

-

Molecular sieves (5A)

-

0.5 M Hydrochloric acid solution

-

0.5 M Sodium hydroxide solution

-

Saturated Sodium Chloride solution

-

Anhydrous sodium sulfate

-

50% Ethanol aqueous solution

Procedure:

-

In a round-bottom flask, dissolve anhydrous p-toluenesulfonic acid in dichloromethane.

-

Add 5A molecular sieves to the solution to absorb water generated during the reaction.

-

Stir the mixture at a controlled temperature (e.g., 0-40 °C).

-

Slowly add n-butylamine to the reaction mixture.

-

Allow the reaction to proceed for a set time (e.g., 24 hours) with continuous stirring.

-

After the reaction is complete, remove the molecular sieves by filtration.

-

Wash the filtrate sequentially with 0.5 M hydrochloric acid, 0.5 M sodium hydroxide, and saturated sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the drying agent by filtration and recover the dichloromethane by distillation.

-

The resulting crude product of this compound can be further purified by washing with a 50% ethanol aqueous solution and subsequent drying.

This protocol is adapted from a patented method for the synthesis of N-alkyl-p-toluenesulfonamides.

Caption: Synthesis workflow for this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) with UV detection is a suitable method for the analysis and quantification of this compound.

HPLC-UV Method for Quantification

Instrumentation:

-

HPLC system with a UV detector.

-

A suitable reversed-phase column (e.g., C18).

Mobile Phase:

-

A gradient of acetonitrile and water or a buffer solution is typically used.

Detection:

-

UV detection at a wavelength where the compound exhibits maximum absorbance.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

-

Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is limited in the public domain, the broader class of p-toluenesulfonamides has been investigated for various biological activities. For instance, some sulfonamides exhibit antimicrobial and anticancer properties.[7][8]

A structurally related compound, N-Benzyl-p-toluenesulfonamide (BTS), is a known specific inhibitor of fast skeletal muscle contraction.[9] BTS acts by inhibiting the actomyosin subfragment-1 (S1) ATPase cycle. Specifically, it has been shown to decrease the rate of phosphate (Pi) release, which is a critical step in the muscle contraction cycle.[9] It also weakens the affinity of the myosin head (S1) in its ADP-bound state to actin.[9]

Given the structural similarity, it is plausible that this compound could exhibit a similar mechanism of action on related ATPases or other enzymes. A hypothetical mechanism, by analogy to BTS, is presented below.

Caption: Hypothetical inhibitory mechanism on the actomyosin cycle.

Disclaimer: This proposed mechanism is based on the known activity of a structurally similar compound and has not been experimentally verified for this compound.

Applications in Drug Development

As a chemical intermediate, this compound is valuable in the synthesis of more complex molecules with potential therapeutic applications. The sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. The butyl group can influence the lipophilicity and other pharmacokinetic properties of the final compound.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties and established synthetic routes. While its direct biological activity is not extensively documented, its role as a synthetic intermediate is significant. Further research into its potential biological effects, possibly guided by the known activities of related sulfonamides, could reveal novel applications in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this compound.

References

- 1. This compound | C11H17NO2S | CID 61285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. jk-sci.com [jk-sci.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 1907-65-9 this compound AKSci M743 [aksci.com]

- 7. A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of N-Butyl-p-toluenesulfonamide and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Butyl-p-toluenesulfonamide (BPT) is a chemical compound belonging to the sulfonamide class. While it is utilized in chemical synthesis, its specific mechanism of action in a biological or pharmacological context is not well-documented in publicly available scientific literature. This guide addresses this information gap by providing a comprehensive overview of what is currently known about BPT and detailing the well-elucidated mechanisms of action of its structurally related analogs. By examining these related compounds, we can infer potential, yet unproven, biological activities for this class of molecules. This document will focus on three key analogs: N-(n-butyl)thiophosphoric triamide (NBPT), a potent urease inhibitor; N-Benzyl-p-toluenesulfonamide (BTS), a specific inhibitor of skeletal muscle myosin II ATPase; and N-Butylbenzenesulfonamide (NBBS), an androgen receptor antagonist. For each analog, we will provide in-depth descriptions of their signaling pathways, quantitative data on their activity, and detailed experimental protocols.

This compound (BPT): Current State of Knowledge

This compound, with the chemical formula C₁₁H₁₇NO₂S, is a compound whose primary role appears to be as a chemical intermediate. Despite its structural similarity to several biologically active molecules, there is a notable absence of in-depth studies defining its specific molecular targets, signaling pathways, or pharmacological effects. Searches of extensive scientific databases reveal no significant research on its enzyme inhibition profiles, receptor binding affinities, or toxicological mechanisms beyond general safety assessments.

Therefore, this guide will pivot to a comparative analysis of its structurally similar compounds to provide a foundational understanding for researchers interested in this chemical scaffold.

It is critical to note that the following mechanisms of action do not apply to this compound itself but to the distinct chemical entities listed in each section. The structural differences, particularly in the sulfonamide and butyl groups, are significant and will dictate their biological activity.

Comparative Analog 1: N-(n-butyl)thiophosphoric triamide (NBPT) - Urease Inhibition

2.1. Core Mechanism of Action

N-(n-butyl)thiophosphoric triamide (NBPT) is a highly effective urease inhibitor used predominantly in agriculture to prevent the rapid hydrolysis of urea-based fertilizers. This action reduces nitrogen loss in the form of ammonia gas. The mechanism is a complex, multi-step process involving enzymatic modification of NBPT within the active site of the urease enzyme.

Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate, which then spontaneously decomposes to another molecule of ammonia and carbonic acid. NBPT acts as a suicide substrate. Upon entering the urease active site, NBPT is hydrolyzed, releasing n-butylamine. This reaction leads to the formation of monoamidothiophosphoric acid (MATP). MATP then binds to the two nickel (Ni(II)) ions in the urease active site, effectively inhibiting the enzyme.[1][2] This binding involves a bridging oxygen atom and terminal oxygen and amino groups of MATP coordinating with the nickel ions.[1] The mobile flap of the enzyme's active site closes over the bound inhibitor, securing it in place.[1]

2.2. Signaling and Inhibition Pathway

The inhibition of urease by NBPT is a targeted enzymatic interaction and does not involve a classical signaling pathway with secondary messengers. The logical flow of the inhibitory action is depicted below.

Caption: Logical workflow of urease inhibition by NBPT.

2.3. Quantitative Data

| Compound | Target Enzyme | Organism Source | Inhibition Type | Kᵢ* (mM) |

| NBPT | Urease | Canavalia ensiformis (Jack Bean) | Slow, Reversible | 0.15 - 1 |

| NBPT | Urease | Sporosarcina pasteurii | Slow, Reversible | 6 |

Kᵢ values are reported from different studies and can vary based on experimental conditions.

2.4. Experimental Protocols

2.4.1. Urease Activity Assay (Spectrophotometric)

-

Reagents: Phosphate buffer (pH 7.4), urea solution, phenol-hypochlorite reagent (Berthelot reagent), urease enzyme solution, NBPT solution (dissolved in a suitable solvent like DMSO).

-

Procedure:

-

Prepare reaction mixtures containing phosphate buffer, urease solution, and varying concentrations of NBPT.

-

Pre-incubate the mixtures for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the urea solution.

-

Incubate at a constant temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

-

Stop the reaction by adding the phenol reagent followed by the hypochlorite reagent.

-

Allow color to develop and measure the absorbance at 625 nm. The absorbance is proportional to the amount of ammonia produced.

-

Calculate the percentage of urease inhibition for each NBPT concentration compared to a control without the inhibitor.

-

2.4.2. X-ray Crystallography of Urease-Inhibitor Complex

-

Protein Crystallization: Purified urease from Sporosarcina pasteurii is crystallized using vapor diffusion methods.

-

Inhibitor Soaking: The urease crystals are soaked in a solution containing NBPT to allow the inhibitor to diffuse into the active site.

-

Data Collection: The soaked crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data is processed to solve the three-dimensional structure of the urease-inhibitor complex, revealing the binding mode of the hydrolyzed NBPT metabolite (MATP) to the nickel ions in the active site.[1]

Comparative Analog 2: N-Benzyl-p-toluenesulfonamide (BTS) - Myosin II Inhibition

3.1. Core Mechanism of Action

N-Benzyl-p-toluenesulfonamide (BTS) is a specific and potent inhibitor of skeletal muscle myosin II ATPase activity.[3] Myosin II is a motor protein responsible for muscle contraction, which is powered by the hydrolysis of ATP. BTS does not compete with ATP for its binding site on myosin.[3] Instead, it inhibits the ATPase cycle by affecting key steps that lead to force production.

The primary mechanisms of BTS inhibition are:

-

Inhibition of Phosphate (Pi) Release: BTS significantly slows down the rate of inorganic phosphate (Pi) release from the myosin-ADP-Pi complex. This step is crucial for the "power stroke" in muscle contraction.[4]

-

Weakening of Actin-Myosin Binding: BTS reduces the affinity of the myosin-ADP complex for actin.[3][4]

-

Slowing of ADP Release: The dissociation of ADP from the actomyosin complex is also decreased by BTS.[4]

Collectively, these effects trap the myosin in a weakly bound, low-force state, thus inhibiting muscle contraction without significantly altering the calcium transients that initiate contraction.[5]

3.2. Signaling and Inhibition Pathway

The inhibition of the actomyosin ATPase cycle by BTS is a direct interference with the protein machinery of muscle contraction.

Caption: Inhibition of the actomyosin ATPase cycle by BTS.

3.3. Quantitative Data

| Compound | Target | Action | IC₅₀ |

| BTS | Skeletal Muscle Myosin II S1 ATPase | Inhibition of Ca²⁺-stimulated activity | ~5 µM |

| BTS | Fast-twitch Rabbit Psoas Muscle Fibers | Inhibition of isometric Ca²⁺-activated tension | ~3 µM |

| BTS | Fast-twitch Frog Muscle Fibers | Inhibition of isometric Ca²⁺-activated tension | ~1 µM |

3.4. Experimental Protocols

3.4.1. Myosin ATPase Activity Assay

-

Protein Preparation: Purify myosin subfragment 1 (S1) from rabbit skeletal muscle.

-

Reagents: Assay buffer (containing KCl, MgCl₂, ATP, and a pH buffer like imidazole), varying concentrations of BTS.

-

Procedure:

-

Mix myosin S1 with the assay buffer and different concentrations of BTS.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 25°C).

-

At various time points, take aliquots and stop the reaction by adding a quench solution (e.g., acid).

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

-

Calculate the ATPase rate and determine the IC₅₀ of BTS.[6]

-

3.4.2. In Vitro Motility Assay (Gliding Filament Assay)

-

Surface Preparation: Coat a microscope slide with heavy meromyosin (HMM), a fragment of myosin.

-

Filament Preparation: Prepare fluorescently labeled actin filaments.

-

Assay:

-

Introduce the labeled actin filaments onto the HMM-coated surface in the presence of ATP.

-

Observe the gliding movement of the actin filaments using fluorescence microscopy.

-

Introduce BTS at various concentrations into the flow cell.

-

Record and quantify the change in the gliding velocity of the actin filaments to determine the inhibitory effect of BTS.[7]

-

Comparative Analog 3: N-Butylbenzenesulfonamide (NBBS) - Androgen Receptor Antagonism

4.1. Core Mechanism of Action

N-Butylbenzenesulfonamide (NBBS), a compound isolated from the plant Prunus africana, acts as a specific antagonist of the human androgen receptor (AR).[8] The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and function of male reproductive tissues, including the prostate.

The mechanism of NBBS involves:

-

Competitive Binding: NBBS likely binds to the ligand-binding domain (LBD) of the androgen receptor, competing with endogenous androgens like testosterone and dihydrotestosterone (DHT).

-

Inhibition of Transcriptional Activity: By binding to the AR, NBBS prevents the conformational changes necessary for the receptor to bind to androgen response elements (AREs) on DNA and recruit co-activators. This blocks the transcription of androgen-dependent genes.[8]

This antagonistic activity makes NBBS a compound of interest for conditions like benign prostatic hyperplasia (BPH) and prostate cancer.[8] It is important to note that NBBS is structurally different from this compound due to the absence of the methyl group on the benzene ring.

4.2. Signaling and Inhibition Pathway

The antagonism of the androgen receptor by NBBS disrupts the normal androgen signaling pathway.

Caption: Androgen receptor antagonism by NBBS.

4.3. Quantitative Data

4.4. Experimental Protocols

4.4.1. Androgen Receptor Reporter Gene Assay

-

Cell Line: Use a human prostate cancer cell line (e.g., LNCaP or PC-3) that has been transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Procedure:

-

Plate the cells in a multi-well plate.

-

Treat the cells with a known androgen (e.g., DHT) to stimulate the reporter gene expression.

-

In parallel, co-treat cells with DHT and varying concentrations of NBBS.

-

After an incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of NBBS indicates androgen receptor antagonism.

-

4.4.2. Competitive Radioligand Binding Assay

-

Receptor Source: Prepare cell lysates or purified androgen receptor protein.

-

Reagents: A radiolabeled androgen (e.g., ³H-DHT), unlabeled DHT (for non-specific binding determination), and varying concentrations of NBBS.

-

Procedure:

-

Incubate the receptor source with a fixed concentration of ³H-DHT and varying concentrations of NBBS.

-

After reaching equilibrium, separate the bound from unbound radioligand (e.g., by filtration).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

The ability of NBBS to displace the radiolabeled androgen from the receptor is used to determine its binding affinity (Kᵢ).

-

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the study of its structural analogs provides a valuable framework for future research. The diverse biological activities of related sulfonamides—ranging from enzyme inhibition (NBPT), to motor protein modulation (BTS), to receptor antagonism (NBBS)—highlight the versatility of this chemical scaffold. This guide serves as a foundational resource, summarizing the current knowledge and providing detailed methodologies to encourage and facilitate further investigation into the potential pharmacological properties of this compound and other related compounds. Future research should focus on systematic screening of BPT against various enzyme and receptor panels to uncover its potential biological targets and mechanisms of action.

References

- 1. Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of skeletal muscle myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a myosin-II inhibitor (N-benzyl-p-toluene sulphonamide, BTS) on contractile characteristics of intact fast-twitch mammalian muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Butyl-p-toluenesulfonamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-p-toluenesulfonamide (NBTS) is an organic compound with the chemical formula C₁₁H₁₇NO₂S. It belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine. NBTS is primarily recognized for its role as a plasticizer in various polymers, enhancing their flexibility and durability. Beyond its industrial applications, derivatives of p-toluenesulfonamide have garnered interest in the pharmaceutical and agrochemical sectors due to their diverse biological activities. While not a therapeutic agent itself, this compound serves as a crucial intermediate in the synthesis of more complex molecules, including potential drug candidates.[1] This technical guide provides a detailed overview of the synthesis, properties, and potential biological implications of this compound, with a focus on experimental protocols and data.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | N-butyl-4-methylbenzenesulfonamide | [3] |

| CAS Number | 1907-65-9 | [3] |

| Molecular Formula | C₁₁H₁₇NO₂S | [3][4] |

| Molecular Weight | 227.33 g/mol | [3] |

| Melting Point | 40-44 °C | [2] |

| Boiling Point | 234 °C at 20 mmHg | [2] |

| Solubility | Soluble in methanol | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride with n-butylamine. Several methods have been described in the literature, often varying in the choice of solvent, base, and reaction conditions. Below are detailed protocols for two common synthetic routes.

Experimental Protocol 1: Reaction with Sodium Hydroxide

This method utilizes an aqueous solution of sodium hydroxide as the base to neutralize the hydrochloric acid formed during the reaction.

Materials:

-

n-butyl alcohol (2 moles)

-

p-toluenesulfonyl chloride (2.2 moles)

-

5 N Sodium hydroxide solution

-

Petroleum ether (or benzene)

-

Anhydrous potassium carbonate

Procedure:

-

In a 2-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine 148 g (2 moles) of n-butyl alcohol and 210 g (1.1 moles) of pure p-toluenesulfonyl chloride.

-

Slowly add 320 cc (1.6 moles) of 5 N sodium hydroxide from the separatory funnel, ensuring the reaction temperature does not exceed 15°C. This addition typically takes 3-4 hours.

-

Add another 210 g (1.1 moles) of p-toluenesulfonyl chloride to the reaction mixture.

-

Slowly introduce another 320 cc of 5 N sodium hydroxide solution, again maintaining the temperature below 15°C.

-

Continue stirring for an additional 4 hours.

-

Separate the oily layer from the aqueous layer.

-

Dissolve the oil in a sufficient amount of petroleum ether or benzene to allow it to float on water.

-

Wash the organic solution thoroughly with 50 cc of 10% sodium hydroxide.

-

Dry the solution over 20 g of anhydrous potassium carbonate overnight.

-

Filter the solution and distill off the solvent.

-

The resulting oily ester is then distilled under reduced pressure. The pure N-Butyl-p-toluenesulfonate distills at 170–171°C/10 mm.[5]

Experimental Protocol 2: Catalytic Method with Molecular Sieves

This method employs a catalyst and molecular sieves to drive the reaction between anhydrous p-toluenesulfonic acid and n-butylamine.

Materials:

-

Anhydrous p-toluenesulfonic acid (20 mmol)

-

Dichloromethane

-

Catalyst (e.g., phosphotungstic acid-based ionic liquid or 2-bromophenylboronic acid)

-

Molecular sieves (Type 5A)

-

n-butylamine (30 mmol)

-

0.5 mol/L Hydrochloric acid solution

-

0.5 mol/L Sodium hydroxide solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

50% Ethanol aqueous solution

Procedure:

-

Dissolve 3.444 g (20 mmol) of anhydrous p-toluenesulfonic acid and the catalyst in dichloromethane.

-

Add 5 g of molecular sieves (Type 5A).

-

Stir the mixture for 2 hours at a controlled temperature (e.g., 20°C).

-

Add 2.193 g (30 mmol) of n-butylamine to the reaction mixture.

-

Maintain the reaction at the controlled temperature for 24 hours.

-

Filter the mixture to remove the molecular sieves.

-

Wash the filtrate sequentially with 10 mL of 0.5 mol/L hydrochloric acid solution, 10 mL of 0.5 mol/L sodium hydroxide solution, and 10 mL of saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Filter to remove the desiccant and recover the dichloromethane by distillation to obtain the crude product.

-

Wash the crude product with a 50% ethanol aqueous solution and dry to yield this compound.[6]

Biological Activity and Potential Signaling Pathways

While this compound is not primarily used as a bioactive agent, related compounds and its classification as a plasticizer suggest potential interactions with biological systems.

Antimicrobial Activity of p-Toluenesulfonamide Derivatives

A study on new benzenesulfonamide derivatives, which share the core p-toluenesulfonamide structure, has demonstrated antimicrobial properties. Although this compound was not directly tested, the findings suggest that modifications of the sulfonamide group can lead to compounds with significant activity against various bacteria and fungi. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some of these derivatives against selected microorganisms.

| Compound | Microorganism | MIC (mg/mL) |

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4a | S. typhi | 6.45 |

| 4f | B. subtilis | 6.63 |

| 4e, 4h | C. albicans | 6.63 |

| 4e | A. niger | 6.28 |

| Data from a study on benzenesulphonamide derivatives.[7] |

The proposed mechanism for the antimicrobial action of sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This interference disrupts bacterial growth and replication.

Potential Endocrine-Disrupting Effects

As a plasticizer, this compound has the potential to leach from consumer products, leading to human exposure. Plasticizers are a class of chemicals that have been investigated for their endocrine-disrupting capabilities.[5][6] These effects are often mediated through interactions with nuclear hormone receptors, such as the androgen and estrogen receptors.

A closely related compound, N-butylbenzenesulfonamide (NBBS), has been shown to exhibit antiandrogenic activity and can inhibit the growth of prostate cancer cells.[8] This suggests that this compound may also interact with the androgen receptor signaling pathway. Endocrine disruptors can interfere with this pathway at multiple levels, including:

-

Direct binding to the androgen receptor (AR): The compound may act as an antagonist, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).

-

Inhibition of steroidogenesis: The synthesis of androgens from cholesterol could be disrupted.

-

Alteration of co-regulator recruitment: The interaction of the AR with co-activators or co-repressors, which are necessary for gene transcription, may be affected.

The diagram below illustrates a hypothetical mechanism by which an endocrine-disrupting plasticizer like this compound might interfere with the androgen receptor signaling pathway, potentially leading to antiandrogenic effects.

Applications in Drug Development

Conclusion

This compound is a versatile chemical with established applications as a plasticizer and potential as an intermediate in the synthesis of bioactive compounds. While its own biological activity is not extensively studied, its structural similarity to known antimicrobial and antiandrogenic compounds suggests avenues for future research. The detailed synthetic protocols provided in this guide offer a foundation for researchers to produce and further investigate this compound. Understanding its potential to interact with signaling pathways, such as the androgen receptor pathway, is crucial for assessing its safety as a plasticizer and for exploring its potential in the development of new therapeutic agents. Further studies are warranted to elucidate the specific biological effects and mechanisms of action of this compound.

References

- 1. Molecules Targeting the Androgen Receptor (AR) Signaling Axis Beyond the AR-Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news.cuanschutz.edu [news.cuanschutz.edu]

- 3. This compound | C11H17NO2S | CID 61285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Plasticizer endocrine disruption: Highlighting developmental and reproductive effects in mammals and non-mammalian aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

N-Butyl-p-toluenesulfonamide: A Technical Guide to Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-p-toluenesulfonamide is a sulfonamide compound for which specific, direct research into its biological activity is limited. However, its structural relationship to the well-studied parent compound, p-toluenesulfonamide (PTS), and other derivatives suggests potential activities worthy of investigation. This technical guide consolidates the known biological activities of PTS and related analogs to provide a foundational understanding for researchers exploring this compound. The primary activities of related sulfonamides include anticancer and antimicrobial effects. This document outlines the established mechanisms of action, presents quantitative data from analogous compounds, details relevant experimental protocols, and visualizes key pathways and workflows to guide future research.

Introduction to this compound

This compound (also known as N-butyl-4-methylbenzenesulfonamide) is an organic compound with the chemical formula C₁₁H₁₇NO₂S.[1][2][3] It belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine. While primarily used in industrial applications, its core structure is shared with a wide range of biologically active molecules. The biological activities of sulfonamides are diverse, with prominent examples including antibacterial drugs and anticancer agents.[4][5] Research into the specific therapeutic potential of this compound is sparse; therefore, this guide infers its potential activities from its parent molecule, p-toluenesulfonamide (PTS), and other closely related analogs.

Potential Biological Activities and Mechanisms of Action

The biological activities of this compound can be extrapolated from its parent compound, PTS, and other sulfonamide derivatives.

Anticancer Activity

The parent compound, PTS, has demonstrated notable anticancer properties in both preclinical and clinical studies against various cancers, including prostate cancer, hepatocellular carcinoma, and non-small cell lung cancer.[6][7] The proposed mechanisms are multifaceted.

2.1.1. Induction of Apoptosis via Lysosomal Membrane Permeabilization

PTS has been shown to induce apoptosis by increasing the permeabilization of lysosomal membranes.[8] This leads to the release of lysosomal proteases, such as Cathepsin B, into the cytosol. Cytosolic Cathepsin B can then cleave and activate key pro-apoptotic proteins, including Bid (BH3 interacting-domain death agonist) and PARP-1 (Poly [ADP-ribose] polymerase 1), ultimately leading to programmed cell death.[8]

2.1.2. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A critical mechanism for the anti-proliferative effects of PTS involves the inhibition of the Akt/mTOR/p70S6K signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. PTS has been observed to disrupt the localization of key pathway components within lipid rafts, thereby inhibiting their activation. This leads to a G1 phase cell cycle arrest and apoptosis.[6]

Antimicrobial Activity

The sulfonamide class of molecules is historically significant for its antimicrobial properties. The primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial proliferation. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, leading to a bacteriostatic effect.[9][10] It is plausible that this compound could exhibit similar activity.

Quantitative Data for this compound Analogs

| Compound Name | Target/Activity | Assay Type | Value | Organism/Cell Line | Reference |

| N-Benzyl-p-toluenesulfonamide | Skeletal muscle myosin II ATPase | ATPase Activity Assay | IC₅₀ ≈ 5 µM | Rabbit Muscle | [11] |

| N-Benzyl-p-toluenesulfonamide | Isometric tension | Muscle Fiber Contraction | IC₅₀ ≈ 3 µM | Rabbit Psoas Muscle | [11] |

| 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide | Antibacterial | Minimum Inhibitory Conc. | MIC = 3.12 µg/mL | Staphylococcus aureus | [9] |

| N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide | Antibacterial | Minimum Inhibitory Conc. | MIC = 12.5 µg/mL | Escherichia coli | [9] |

| Various N-tosyl hydrazones | Anticancer (Cytotoxicity) | MTT Assay | IC₅₀ = 0.6 - 164.9 µM | MCF-7 (Breast Cancer) | [12] |

Key Experimental Protocols

The following are detailed, representative protocols for assessing the potential biological activities of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the effect of a compound on the metabolic activity and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., PC-3 for prostate, HepG2 for liver) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include wells with medium and DMSO alone as a vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Antimicrobial Susceptibility (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Methodology:

-

Bacterial Culture: Inoculate a bacterial strain (e.g., S. aureus or E. coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth, starting from a high concentration.

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9][14]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression or phosphorylation status of proteins within a signaling pathway, such as Akt or mTOR.

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time, then wash with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-mTOR).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of target protein.[6]

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the extensive research on its parent compound, p-toluenesulfonamide, and other analogs provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for research appear to be in the fields of oncology and microbiology.

Future studies should focus on systematically screening this compound against a panel of cancer cell lines and pathogenic microbes using the protocols outlined in this guide. Should activity be confirmed, further research into its specific molecular targets and its effects on signaling pathways like the PI3K/Akt/mTOR cascade will be crucial. These foundational investigations will be essential to determine if this compound possesses a unique and potent biological profile worthy of further drug development.

References

- 1. This compound | C11H17NO2S | CID 61285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Benzenesulfonamide, N-butyl-4-methyl- [webbook.nist.gov]

- 4. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 5. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 6. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]

- 7. A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

- 11. caymanchem.com [caymanchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of N-Butyl-p-toluenesulfonamide

An In-depth Technical Guide to N-Butyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of this compound, tailored for a scientific audience. It includes key data, experimental protocols, and visual diagrams to facilitate understanding and application in a research and development context.

Chemical Identity and Structure

This compound is a chemical compound belonging to the sulfonamide class. Its structure consists of a p-toluenesulfonyl group (tosyl group) bonded to the nitrogen atom of an n-butylamine. This structure imparts specific chemical characteristics relevant to its use as a plasticizer and in chemical synthesis.

Chemical Identifiers

A comprehensive list of identifiers is crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Citation |

| IUPAC Name | N-butyl-4-methylbenzenesulfonamide | [1] |

| CAS Number | 1907-65-9 | [1][2] |

| Molecular Formula | C11H17NO2S | [1][2][3] |

| Molecular Weight | 227.33 g/mol | [1][2] |

| EC Number | 217-612-0 | [1] |

| PubChem CID | 61285 | [1] |

| SMILES | CCCCNS(=O)(=O)C1=CC=C(C=C1)C | [1][3] |

| InChIKey | RQUXYBHREKXNKT-UHFFFAOYSA-N | [1][3] |

Structural Diagram

The following diagram illustrates the key functional groups within the this compound molecule.

Physical and Chemical Properties

The physical and chemical properties determine the compound's behavior under various conditions and its suitability for different applications.

Physical Properties

| Property | Value | Citation |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 40.0 to 44.0 °C | [4] |

| Water Solubility | Insoluble | [5] |

| Density/Specific Gravity | 1.120 g/cm³ | [5] |

Chemical Properties

| Property | Value | Citation |

| Chemical Stability | Stable under normal conditions. | [6] |

| Hazardous Decomposition | Forms Carbon monoxide (CO), Carbon dioxide (CO2), and Sulfur oxides upon combustion. | [5] |

| Purity (Typical) | >98.0% (HPLC) | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication of results and validation of properties.

Protocol for Melting Point Determination

The melting point is a critical indicator of purity.[7][8] A sharp melting range typically signifies a high-purity compound.[7]

Objective: To determine the melting point range of this compound.

Apparatus:

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound using a mortar and pestle.[7]

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the sample is level with the middle of the thermometer bulb.[7]

-

Heating: Begin heating the apparatus. For an initial determination, a rapid heating rate can be used to find an approximate melting point. For an accurate measurement, repeat the process with a fresh sample, heating slowly at a rate of 1-2°C per minute as the temperature approaches the expected melting point.[7]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).[8][10] The melting point is reported as the range T1-T2.

Protocol for Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing solubility in various solvents.

Objective: To determine the solubility of this compound in a given solvent (e.g., water, ethanol).

Apparatus:

-

Small test tubes and rack

-

Vortex mixer or sonicator[11]

-

Graduated pipettes or burette[12]

-

Analytical balance

Procedure:

-

Preparation: Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[13]

-

Solvent Addition: Add the chosen solvent (e.g., water) to the test tube in small, measured portions (e.g., 0.25 mL increments) up to a total volume of 0.75 mL.[13]

-

Mixing: After each addition, cap the test tube and shake it vigorously for 1-2 minutes.[11][13] A vortex mixer or sonicator can be used to ensure thorough mixing.[11]

-

Observation: Visually inspect the solution for any undissolved solid particles. A clear solution with no cloudiness or precipitate indicates that the compound has dissolved.[11]

-

Classification:

-

Soluble: If the compound dissolves completely after adding the total volume of solvent.

-

Slightly Soluble: If only a portion of the compound dissolves.

-

Insoluble: If the compound does not visibly dissolve.[13]

-

-

Temperature Control: For precise measurements, ensure the temperature is controlled and recorded, as solubility is temperature-dependent.[14]

Synthesis and Reactivity

Understanding the synthesis of this compound provides insight into potential impurities and reaction kinetics. A common method involves the reaction of p-toluenesulfonyl chloride with n-butylamine.

References

- 1. This compound | C11H17NO2S | CID 61285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 1907-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. lup.lub.lu.se [lup.lub.lu.se]

N-Butyl-p-toluenesulfonamide molecular weight and formula

An In-depth Technical Guide on N-Butyl-p-toluenesulfonamide: Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is crucial. This document provides the core molecular data for this compound.

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C11H17NO2S[1][2] |

| Molecular Weight | 227.33 g/mol [1][2] |

| IUPAC Name | N-butyl-4-methylbenzenesulfonamide[1] |

| CAS Number | 1907-65-9[3] |

This data, including the molecular formula C11H17NO2S and a molecular weight of approximately 227.33 g/mol , serves as a foundational reference for any experimental or developmental work involving this compound.[1][2][3][4][5]

References

Spectroscopic Profile of N-Butyl-p-toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Butyl-p-toluenesulfonamide (CAS No: 1907-65-9), a compound of interest in various chemical and pharmaceutical research domains. This document outlines the characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. The information presented herein is intended to facilitate compound identification, structural elucidation, and quality control for professionals engaged in drug discovery and development.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 | Doublet (d) | 2H | Ar-H (ortho to SO₂) |

| 7.30 | Doublet (d) | 2H | Ar-H (meta to SO₂) |

| 4.85 | Triplet (t) | 1H | N-H |

| 2.85 | Quartet (q) | 2H | N-CH₂- |

| 2.41 | Singlet (s) | 3H | Ar-CH₃ |

| 1.35 | Sextet | 2H | -CH₂-CH₂-CH₃ |

| 1.20 | Sextet | 2H | -CH₂-CH₃ |

| 0.80 | Triplet (t) | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 143.2 | Ar-C (ipso to SO₂) |

| 137.2 | Ar-C (ipso to CH₃) |

| 129.6 | Ar-C (meta to SO₂) |

| 127.1 | Ar-C (ortho to SO₂) |

| 42.8 | N-CH₂- |

| 31.5 | -CH₂-CH₂-CH₃ |

| 21.5 | Ar-CH₃ |

| 19.8 | -CH₂-CH₃ |

| 13.6 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3280 | Strong, Broad | N-H Stretch |

| 2960, 2870 | Medium | C-H Stretch (Aliphatic) |

| 1595 | Medium | C=C Stretch (Aromatic) |

| 1325 | Strong | S=O Asymmetric Stretch |

| 1155 | Strong | S=O Symmetric Stretch |

| 910 | Medium | S-N Stretch |

| 815 | Strong | C-H Bend (p-disubstituted) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 227 | 25 | [M]⁺ (Molecular Ion) |

| 184 | 40 | [M - C₃H₇]⁺ |

| 172 | 15 | [M - C₄H₉N + H]⁺ |

| 155 | 100 | [CH₃C₆H₄SO₂]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized by the reaction of p-toluenesulfonyl chloride with n-butylamine in the presence of a base.[2]

-

Materials: p-Toluenesulfonyl chloride, n-butylamine, dichloromethane (solvent), triethylamine (base), 0.5 M HCl, 0.5 M NaOH, saturated NaCl solution, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve p-toluenesulfonyl chloride in dichloromethane in a round-bottom flask.

-

Add an equimolar amount of n-butylamine to the solution.

-

Add an excess of triethylamine to the reaction mixture to act as a base and scavenger for the HCl byproduct.

-

Stir the reaction mixture at room temperature for 24 hours.[2]

-

After the reaction is complete, wash the organic layer sequentially with 0.5 M HCl, 0.5 M NaOH, and saturated NaCl solution.[2]

-

Dry the organic phase over anhydrous sodium sulfate.[2]

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

-

Spectroscopic Analysis

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.[3] Press the mixture into a transparent disk using a hydraulic press. Alternatively, for a rapid analysis, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to the sample measurement.

-

-

Data Processing: The instrument software automatically performs the Fourier transform and presents the spectrum in terms of transmittance or absorbance versus wavenumber.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

N-Butyl-p-toluenesulfonamide safety and hazards information

An In-depth Technical Guide to the Safety and Hazards of N-Butyl-p-toluenesulfonamide

Introduction

This compound (BTS), with CAS number 1907-65-9, is a chemical compound used primarily as a laboratory reagent[1]. Its molecular formula is C11H17NO2S, and it has a molecular weight of approximately 227.33 g/mol [2]. This guide provides a comprehensive overview of the safety, hazards, and handling procedures for this compound, intended for researchers, scientists, and professionals in drug development. While some safety data sheets classify this substance as not hazardous under REGULATION (EC) No 1272/2008, proper handling and awareness of its properties are essential in a laboratory setting[1].

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. Key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C11H17NO2S | [2][3] |

| Molecular Weight | 227.33 g/mol | [2] |

| CAS Number | 1907-65-9 | [2][3] |

| EC Number | 217-612-0 | [1] |

| Physical State | Solid, powder to crystal form[1] | Tokyo Chemical Industry[1] |

| Color | White to light yellow | [1] |

| Melting Point | 40.0 to 44.0 °C | J&K Scientific |

| Boiling Point | 234 °C / 20 mmHg | |

| Solubility | Soluble in Methanol |

Hazard Identification and Classification

According to a safety data sheet from Tokyo Chemical Industry, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008[1]. Consequently, no hazard pictogram, signal word, or hazard statements are required[1].

However, it is crucial to note that data for related sulfonamide compounds suggest potential for irritation and sensitization. For instance, p-Toluenesulfonamide (a related compound) is considered an irritant to the eyes, respiratory system, and skin, and may cause sensitization by skin contact[4]. While these hazards are not officially attributed to the N-butyl derivative, caution is warranted.

The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB)[1].

Toxicological Information

Detailed toxicological data for this compound is limited in the available literature. Most safety data sheets indicate that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity[1].

For context, related sulfonamides are known to have potential health effects. Accidental ingestion of some sulfonamides may be harmful, with animal experiments on related compounds indicating that ingestion of less than 150 grams could cause serious health damage[5]. They can sometimes cause kidney damage or affect red blood cells[4][5].

Overview of Toxicological Testing Methods

While specific experimental reports for this compound were not found, toxicological properties are generally determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (e.g., OECD 423): This test involves the administration of the substance to fasted animals, typically rodents, in a stepwise procedure. The animals are observed for signs of toxicity and mortality over a 14-day period to determine the LD50 (the dose lethal to 50% of the test population).

-

Skin Irritation/Corrosion (e.g., OECD 404): This protocol involves applying the test substance to the shaved skin of an animal (often a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of time.

-

Eye Irritation/Corrosion (e.g., OECD 405): The substance is applied to one eye of an animal. The eyes are then examined for effects on the cornea, iris, and conjunctiva.

-

Bacterial Reverse Mutation Test (Ames Test, e.g., OECD 471): This is an in vitro test to assess mutagenic potential. It uses strains of bacteria (e.g., Salmonella typhimurium) to detect mutations caused by the chemical.

The workflow for a typical acute toxicity study is illustrated below.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Safe Handling

-

Avoid contact with skin, eyes, and clothing[1].

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1].

-

Use in a well-ventilated area. A local exhaust ventilation system is recommended to prevent the dispersion of dust[1].

-

Wash hands and face thoroughly after handling[1].

-

Minimize dust generation and accumulation[6].

Storage

-

Store in a cool, dry, and well-ventilated area[5].

-

Keep containers tightly closed when not in use[6].

-

Store away from incompatible materials, such as oxidizing agents, and foodstuff containers[1][5].

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary methods for minimizing exposure.

| Control Type | Recommendation | Source |

| Engineering Controls | Use a closed system or local exhaust ventilation. Safety showers and eye wash stations should be readily available. | [1] |

| Eye/Face Protection | Safety glasses or a face shield. | [1] |

| Hand Protection | Protective gloves (e.g., butyl rubber, fluorocaoutchouc). | [1][5] |

| Skin/Body Protection | Lab coat or overalls. | [5] |

| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated, use an approved particulate respirator. | [7] |

First Aid and Emergency Procedures

A clear understanding of emergency procedures is essential when working with any chemical.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[1].

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation occurs, get medical advice[1].

-

Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[1].

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention[8].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as dry chemical, carbon dioxide, or alcohol-resistant foam[8].

-

Specific Hazards: Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx)[1].

-